molecular formula C6H2Cl2INO2 B1410449 1,2-Dichloro-5-iodo-3-nitrobenzene CAS No. 1803850-66-9

1,2-Dichloro-5-iodo-3-nitrobenzene

Cat. No.: B1410449
CAS No.: 1803850-66-9
M. Wt: 317.89 g/mol
InChI Key: FLZUMGYDJVUHOZ-UHFFFAOYSA-N
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Description

1,2-Dichloro-5-iodo-3-nitrobenzene is an aromatic compound with the molecular formula C6H2Cl2INO2 It is a derivative of benzene, substituted with chlorine, iodine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-5-iodo-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

    Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Chlorination: The nitrobenzene derivative undergoes chlorination using chlorine gas in the presence of a catalyst such as ferric chloride to introduce the chlorine atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-5-iodo-3-nitrobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of electron-withdrawing groups.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodine substituent.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as chlorine gas, bromine, and iodine in the presence of catalysts like ferric chloride or aluminum chloride.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Reactions: Formation of various substituted benzene derivatives.

    Reduction Reactions: Formation of 1,2-Dichloro-5-iodo-3-aminobenzene.

    Oxidation Reactions: Formation of iodinated benzoic acids or other oxidized products.

Scientific Research Applications

1,2-Dichloro-5-iodo-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-5-iodo-3-nitrobenzene involves its interaction with various molecular targets. The nitro group is highly reactive and can participate in redox reactions, while the halogen substituents can influence the compound’s reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-5-iodo-2-nitrobenzene
  • 1,2-Dichloro-4-iodo-3-nitrobenzene
  • 1,2-Dichloro-5-bromo-3-nitrobenzene

Uniqueness

The presence of both chlorine and iodine atoms, along with the nitro group, provides a distinctive set of properties that can be leveraged in various chemical and industrial processes .

Properties

IUPAC Name

1,2-dichloro-5-iodo-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2INO2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZUMGYDJVUHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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